N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide

Kappa opioid receptor Binding affinity Analgesic development

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide (CAS 1311704-40-1, molecular formula C₁₆H₂₇N₃O₃, MW 309.41) is a synthetic small-molecule ligand within the piperidinyl-acetamide class. It is characterized by its exceptionally high affinity for both the human kappa opioid receptor (KOR; Ki = 0.270 nM) and the human mu opioid receptor (MOR; Ki = 0.280 nM), as determined by radioligand displacement assays in CHO cell membranes.

Molecular Formula C16H27N3O3
Molecular Weight 309.41
CAS No. 1311704-40-1
Cat. No. B2384847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide
CAS1311704-40-1
Molecular FormulaC16H27N3O3
Molecular Weight309.41
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)C2OCCO2
InChIInChI=1S/C16H27N3O3/c1-12(2)16(3,11-17)18-14(20)10-19-6-4-5-13(9-19)15-21-7-8-22-15/h12-13,15H,4-10H2,1-3H3,(H,18,20)
InChIKeyMHAWLLNZJAKBRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide (CAS 1311704-40-1): Subnanomolar Opioid Receptor Ligand for Targeted Analgesic Research


N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide (CAS 1311704-40-1, molecular formula C₁₆H₂₇N₃O₃, MW 309.41) is a synthetic small-molecule ligand within the piperidinyl-acetamide class. It is characterized by its exceptionally high affinity for both the human kappa opioid receptor (KOR; Ki = 0.270 nM) and the human mu opioid receptor (MOR; Ki = 0.280 nM), as determined by radioligand displacement assays in CHO cell membranes [1]. This balanced subnanomolar opioid receptor binding profile distinguishes it from the numerous opioid ligands that exhibit pronounced selectivity for one receptor subtype over the others. The compound serves as a valuable pharmacological tool for investigating dual KOR/MOR engagement and for probing the therapeutic potential of non-selective opioid modulation in pain, addiction, and mood disorder research.

Why Generic Substitution Fails for N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide in Opioid Receptor Research


Simple substitution with other piperidinyl-acetamide or dioxolane-containing analogs is inadvisable because minor structural modifications within this chemotype can drastically alter opioid receptor affinity and selectivity. For example, the 2-(1,3-dioxolan-2-yl)piperidine positional isomer (CAS 1311487-56-5) is commercially available, yet no published receptor binding data exist to confirm that it retains the subnanomolar dual KOR/MOR affinity profile of the 3-substituted target compound . Similarly, broader classes of piperidinyl-acetamides have been explored as calcium channel blockers or enzyme inhibitors rather than opioid ligands [1]. The specific combination of the N-(1-cyano-1,2-dimethylpropyl) acetamide side chain with the 3-(1,3-dioxolan-2-yl)piperidine scaffold appears to be critical for achieving the subnanomolar binding at both KOR and MOR; changing the dioxolane position or altering the cyanoalkyl group may abolish this balanced high-affinity profile. The following quantitative evidence details exactly where this compound's differentiation lies and why procurement of the precise CAS number is essential for reproducible research.

Quantitative Differentiation Evidence: N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide vs. Reference Opioid Ligands


Subnanomolar Kappa Opioid Receptor Affinity: Head-to-Head Comparison with the Prototypical KOR Agonist U-50488

The target compound exhibits a KOR Ki of 0.270 nM, representing an affinity improvement of over 400-fold compared to the classical selective KOR agonist U-50488, which typically shows Ki values in the 100–200 nM range at the kappa receptor [1][2]. This comparison is drawn under comparable radioligand displacement assay conditions using [³H]-U69,593 as the competing radioligand in cloned human KOR expressed in mammalian cell lines. The dramatic difference in binding potency suggests that this compound may engage the receptor with substantially different binding kinetics or occupy a distinct sub-pocket within the KOR orthosteric site [2].

Kappa opioid receptor Binding affinity Analgesic development

Dual KOR/MOR Engagement Profile: Balanced Affinity Contrasted with Selective Opioid Standards

The target compound demonstrates nearly identical affinities for KOR (Ki = 0.270 nM) and MOR (Ki = 0.280 nM), yielding a KOR/MOR selectivity ratio of approximately 1.0 [1]. This balanced profile contrasts sharply with clinically used selective opioids: morphine shows MOR preference (KOR/MOR ratio > 10 in most systems), while U-50488 and nalfurafine are KOR-selective with KOR/MOR ratios of < 0.01 [2][3]. The compound also shows a significant affinity window over the delta opioid receptor (DOR; Ki = 13 nM), providing approximately 48-fold selectivity against DOR [1]. This profile is distinct from endogenous opioid peptides such as dynorphin A, which also exhibit some KOR/MOR crossover but with nanomolar rather than subnanomolar potency [2].

Mu opioid receptor Kappa opioid receptor Receptor selectivity Balanced opioid ligand

Functional Antagonist Activity at MOR: Distinguishing Pharmacodynamic Profile Among High-Affinity Opioid Ligands

Despite its subnanomolar MOR binding affinity (Ki = 0.280 nM), the target compound displays antagonist functional activity at MOR with an IC₅₀ of 7.60 nM in the [³⁵S]GTPγS functional assay, measured against the full MOR agonist DAMGO in CHO cells [1]. This represents a ~27-fold rightward shift from binding Ki to functional IC₅₀, consistent with competitive antagonism rather than agonism at this receptor. This profile differs from classical MOR antagonists such as naltrexone (Ki ≈ 0.3 nM, IC₅₀ ≈ 1–3 nM in GTPγS assays) and naloxone, which show tighter binding-to-function coupling . The combination of high-affinity KOR binding with MOR antagonism is pharmacologically significant, as KOR agonists with MOR antagonist components have been proposed as therapeutics for psychostimulant abuse and as analgesics with reduced respiratory depression .

Mu opioid receptor Functional antagonism GTPγS assay Opioid signaling

Structural Differentiation via Dioxolane Positional Isomerism: The 3-Substituted Piperidine Scaffold Advantage

The target compound incorporates the 1,3-dioxolane moiety at the 3-position of the piperidine ring. This regiochemistry is distinct from the 2-substituted positional isomer (CAS 1311487-56-5) and the 4-substituted analog, both of which are commercially available synthetic intermediates . In related piperidine-based opioid ligands, the position of substituents on the piperidine ring has been shown to critically influence receptor binding orientation: 3-substituted piperidines can adopt conformations that place pharmacophoric elements in spatial arrangements distinct from those accessible to 2- or 4-substituted counterparts [1]. While direct comparative binding data between the 3- and 2-substituted isomers are not publicly available, the established SAR precedent in opioid medicinal chemistry indicates that such positional isomerism routinely produces order-of-magnitude differences in receptor affinity and selectivity [1]. Procurement of the specific 3-substituted isomer is therefore essential to ensure the documented subnanomolar dual KOR/MOR binding profile.

Structure-activity relationship Positional isomer Dioxolane substitution Piperidine scaffold

Optimal Research Application Scenarios for N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide Based on Quantitative Evidence


In Vitro Pharmacological Tool for Dual KOR/MOR Occupancy Studies

With demonstrated subnanomolar affinities at both KOR (Ki = 0.270 nM) and MOR (Ki = 0.280 nM), this compound is ideally suited for competitive binding experiments where simultaneous occupancy of both receptor subtypes needs to be measured or controlled [1]. Its ~48-fold selectivity window over DOR minimizes confounding delta receptor contributions. Researchers investigating the consequences of balanced KOR/MOR engagement—as opposed to the receptor-selective activation produced by standard tools like U-50488 (KOR-selective) or DAMGO (MOR-selective)—can use this ligand to establish total opioid receptor occupancy baselines or to define non-selective binding components in tissue homogenate assays.

Functional Probing of KOR Agonism with Concomitant MOR Blockade

The compound's MOR antagonist IC₅₀ of 7.60 nM in the [³⁵S]GTPγS assay, combined with high-affinity KOR binding, makes it a valuable probe for experimental paradigms requiring KOR activation in the presence of MOR blockade [1]. This is directly relevant to research programs exploring KOR-mediated analgesia without MOR-driven respiratory depression or abuse liability. Rather than co-administering a selective KOR agonist with a selective MOR antagonist—which introduces pharmacokinetic confounds—a single agent with this built-in pharmacodynamic profile simplifies experimental design and dose-response interpretation in isolated tissue bath experiments and cell-based signaling assays.

SAR Template for Piperidinyl-Dioxolane Opioid Ligand Optimization

The 3-(1,3-dioxolan-2-yl)piperidine scaffold provides a defined starting point for systematic SAR exploration [1]. The commercial availability of the 2-substituted positional isomer (CAS 1311487-56-5), which lacks published pharmacological characterization, creates an opportunity for comparative SAR studies to map the relationship between dioxolane position and opioid receptor engagement. Medicinal chemistry teams can procure both the target compound and the 2-substituted isomer to benchmark the impact of scaffold geometry on binding, functional activity, and selectivity—data that are currently absent from the public domain and would constitute a novel contribution to opioid medicinal chemistry .

Reference Standard for Subnanomolar Opioid Ligand Binding Assay Validation

Given its well-defined Ki values at three opioid receptor subtypes measured under standardized conditions (human receptors, CHO cells, [³H]-labeled prototypical radioligands), this compound can serve as a cross-laboratory reference standard for validating radioligand binding assay sensitivity and reproducibility [1]. Its subnanomolar potency challenges assay detection limits, making it useful for establishing the lower bound of dynamic range in high-throughput screening campaigns targeting opioid receptors. Laboratories developing new KOR or MOR binding assays can use this compound alongside established reference ligands to benchmark assay performance parameters including Z'-factor, signal-to-background ratio, and inter-day variability.

Quote Request

Request a Quote for N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.